molecular formula C19H20ClF3N4O B2496870 2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide CAS No. 1775331-74-2

2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide

Cat. No. B2496870
CAS RN: 1775331-74-2
M. Wt: 412.84
InChI Key: PNNPYUUKGDOAGS-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a chlorophenyl group, a pyrimidinyl group, a piperidyl group, and a trifluoromethyl group . These groups are common in many pharmaceutical and agrochemical compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds are often synthesized through various methods such as difluoromethylation processes and reactions involving trifluoromethylpyridine (TFMP) derivatives .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions typical of its functional groups. For example, difluoromethylation processes are common in compounds with similar groups .

Future Directions

Research into compounds with similar groups is ongoing, with a focus on developing new synthesis methods and exploring potential applications in pharmaceutical and agrochemical industries .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N4O/c1-12-24-16(19(21,22)23)11-17(25-12)27-8-6-14(7-9-27)26-18(28)10-13-4-2-3-5-15(13)20/h2-5,11,14H,6-10H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNPYUUKGDOAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

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